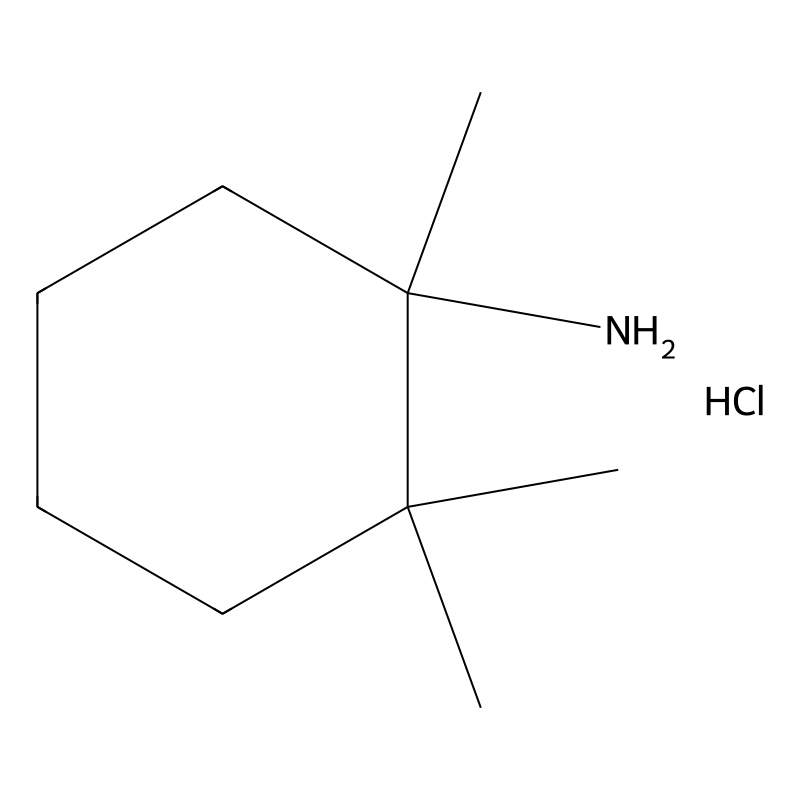1,2,2-Trimethylcyclohexylamine hydrochloride
Catalog No.
S1972490
CAS No.
91391-68-3
M.F
C9H20ClN
M. Wt
177.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
91391-68-3
Product Name
1,2,2-Trimethylcyclohexylamine hydrochloride
IUPAC Name
1,2,2-trimethylcyclohexan-1-amine;hydrochloride
Molecular Formula
C9H20ClN
Molecular Weight
177.71 g/mol
InChI
InChI=1S/C9H19N.ClH/c1-8(2)6-4-5-7-9(8,3)10;/h4-7,10H2,1-3H3;1H
InChI Key
BMQKLGWZPXOGPD-UHFFFAOYSA-N
SMILES
CC1(CCCCC1(C)N)C.Cl
Canonical SMILES
CC1(CCCCC1(C)N)C.Cl
1,2,2-Trimethylcyclohexylamine hydrochloride, also known as TMCHA, is an organic compound with the chemical formula C9H19N.HCl. It is a white crystalline solid that has a faint amine-like odor. TMCHA is classified as an amine, which is a type of organic compound that contains a nitrogen atom bonded to one or more carbon atoms. TMCHA has been used in various scientific researches to uncover its numerous beneficial properties.
TMCHA has a melting point of 237-240°C and a boiling point of 257-259°C. It is soluble in water, ethanol, and methanol. TMCHA has a molecular weight of 183.72 g/mol and a density of 0.940-0.950 g/cm³.
With regards to its chemical properties, TMCHA is a tertiary aliphatic amine that does not form salts easily. It is a versatile organic compound used widely in some scientific research fields, such as chemistry, biotechnology, and pharmaceuticals.
With regards to its chemical properties, TMCHA is a tertiary aliphatic amine that does not form salts easily. It is a versatile organic compound used widely in some scientific research fields, such as chemistry, biotechnology, and pharmaceuticals.
TMCHA is synthesized through a simple reaction between cyclohexanone and trimethylamine in the presence of an acid catalyst, usually hydrochloric acid. The reaction results in the formation of TMCHA as a hydrochloride salt.
Characterizing TMCHA requires the use of various analytical techniques. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis (EA).
Characterizing TMCHA requires the use of various analytical techniques. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis (EA).
Several analytical methods are available to quantify TMCHA, such as liquid chromatography, gas chromatography, and ultraviolet-visible absorption spectrophotometry. These methods are typically used for quantifying TMCHA in various biological and medical samples.
Studies have shown that TMCHA has numerous biological properties, such as anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial effects. TMCHA has neuroprotective properties and enhances learning and memory.
TMCHA is generally considered to be safe for scientific experiments. However, in high doses, it can cause adverse effects such as headache, nausea, and vomiting. Care should always be taken when handling the compound, and protective gear should be worn.
TMCHA has numerous applications in scientific research. It is used as a reagent and solvent in organic syntheses. It is also used as a corrosion inhibitor, lubricant, and surfactant. Furthermore, it is used as a chiral auxiliary in asymmetric synthesis.
The current state of research on TMCHA's applications is diverse and underscores its versatility. Its unique properties and interaction with other molecules have also led to related researches in the field of pharmaceuticals.
TMCHA has potential implications in various fields of research, including pharmaceuticals, biotechnology, and materials science. In pharmaceutical research, TMCHA is used as a building block in drug development. In biotechnology research, TMCHA is useful in the design of new systems based on protein engineering. In materials science, it is utilized in developing new materials such as coatings, adhesives, and surfactants.
One of the limitations of TMCHA's use is its low reactivity. Future research on TMCHA may include investigating the impact of derivatives on the compound's reactivity. Additionally, TMCHA's use in chemical synthesis and materials science could lead to the development of new organic synthesis techniques.
1. Synthesis of TMCHA derivatives that improve its reactivity.
2. Utilization of TMCHA in the development of new materials with enhanced properties.
3. Modification of TMCHA's molecular structure to use it in more applications such as drug development.
4. Investigate the potential of TMCHA in the field of nanotechnology.
5. Explore the role of TMCHA in the design of biological stents.
6. Investigating the use of TMCHA in the development of organic solar cells.
7. Study the effect of TMCHA on bone growth to develop innovative bone-grafting materials.
8. Investigating the use of TMCHA in the synthesis of optoelectronic materials.
9. Investigate the potential of TMCHA to be used in the development of plasticity-enhancing drugs.
In conclusion, TMCHA is a versatile and important compound in scientific research, with various potential applications. Its benefits and limitations highlight the need for continued research to discover new properties and explore new applications.
2. Utilization of TMCHA in the development of new materials with enhanced properties.
3. Modification of TMCHA's molecular structure to use it in more applications such as drug development.
4. Investigate the potential of TMCHA in the field of nanotechnology.
5. Explore the role of TMCHA in the design of biological stents.
6. Investigating the use of TMCHA in the development of organic solar cells.
7. Study the effect of TMCHA on bone growth to develop innovative bone-grafting materials.
8. Investigating the use of TMCHA in the synthesis of optoelectronic materials.
9. Investigate the potential of TMCHA to be used in the development of plasticity-enhancing drugs.
In conclusion, TMCHA is a versatile and important compound in scientific research, with various potential applications. Its benefits and limitations highlight the need for continued research to discover new properties and explore new applications.
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








